5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran
Description
5,7-Dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran is a benzofuran derivative characterized by a rigid aromatic backbone substituted with chlorine atoms at the 5- and 7-positions and a stilbene-like ethenylphenyl group at the 2-position. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for applications in materials science, organic electronics, or agrochemical research.
Properties
Molecular Formula |
C28H18Cl2O |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran |
InChI |
InChI=1S/C28H18Cl2O/c29-25-16-24-17-27(31-28(24)26(30)18-25)23-14-10-20(11-15-23)7-6-19-8-12-22(13-9-19)21-4-2-1-3-5-21/h1-18H/b7-6+ |
InChI Key |
VUJNFTFQCNLQQT-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC5=CC(=CC(=C5O4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=CC5=CC(=CC(=C5O4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chlorine Substituents: Chlorination reactions using reagents like thionyl chloride or chlorine gas under controlled conditions.
Attachment of the Ethenyl Phenyl Group: This step often involves a Heck reaction, where a palladium catalyst facilitates the coupling of an aryl halide with an alkene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on unrelated compounds such as Hydramethylnon (a trifluoromethyl-substituted hydrazone insecticide) and Hymexazol (a perhydropyrimidinone fungicide), neither of which shares structural or functional similarities with the target benzofuran derivative. Below is an analysis of the discrepancies:
Table 1: Structural and Functional Comparison
Key Differences:
Structural Backbone: The target compound features a benzofuran core, whereas Hydramethylnon and Hymexazol are based on pyrimidinone and hydrazone frameworks, respectively.
Substituents: Chlorine atoms and extended aromatic systems dominate the benzofuran derivative, while trifluoromethyl groups are central to the pesticidal activity of Hydramethylnon and Hymexazol.
Research Findings and Limitations
No peer-reviewed data or experimental results for the target compound are available in the provided evidence. For a meaningful comparison, studies on analogous benzofuran derivatives (e.g., halogenated benzofurans or stilbene-functionalized heterocycles) would be required. For instance:
- Stilbene-Benzofuran Hybrids : Such structures are explored in organic light-emitting diodes (OLEDs) due to their conjugated π-systems.
However, the absence of direct evidence necessitates caution in extrapolating these findings to the queried compound.
Biological Activity
5,7-Dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : 5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran
- Molecular Formula : C23H16Cl2O
- Molecular Weight : 396.28 g/mol
This compound features a benzofuran core with dichloro and phenyl substituents that contribute to its unique biological properties.
Research indicates that the biological activity of 5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran may involve several mechanisms:
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia cells, with IC50 values indicating effective inhibition of cell proliferation.
- Inhibition of Key Signaling Pathways : The compound may inhibit critical signaling pathways involved in tumor growth and survival. This includes the AKT signaling pathway, which is often dysregulated in cancer.
- Antioxidant Activity : Some studies suggest that the compound may also exhibit antioxidant properties, which can contribute to its overall anticancer effects by reducing oxidative stress in cells.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 5 | Induction of apoptosis |
| HL60 (Leukemia) | 0.1 | Inhibition of proliferation |
| A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling |
Data derived from various studies on benzofuran derivatives and their cytotoxic properties .
Study Example: Anticancer Activity
A study conducted by Abdelfatah et al. explored the effectiveness of various benzofuran derivatives, including 5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran, against lung adenocarcinoma cells (A549). The results indicated a significant reduction in cell viability with an IC50 value of 16.4 µM, demonstrating its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
